
5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with a unique molecular structure It is characterized by the presence of a pyrimidine ring substituted with hydrazinyl, methoxy, and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxide ion.
Methylsulfanylation: The methylsulfanyl group is added through a thiolation reaction using a methylthiol reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the substituent groups, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Azo Compounds: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Substituted Pyrimidines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and methylsulfanyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with biological molecules.
Comparación Con Compuestos Similares
- 4-Hydrazino-5-methoxy-2-(methylsulfanyl)pyrimidine
- 2-Methoxy-4-hydrazino-5-fluoropyrimidine
Comparison: 5-Hydrazinyl-4-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of its substituent groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C6H10N4OS |
|---|---|
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
(4-methoxy-2-methylsulfanylpyrimidin-5-yl)hydrazine |
InChI |
InChI=1S/C6H10N4OS/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3 |
Clave InChI |
LYJJBUJZVAQNIL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1NN)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


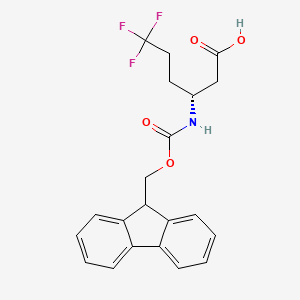

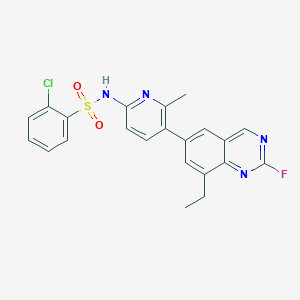
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
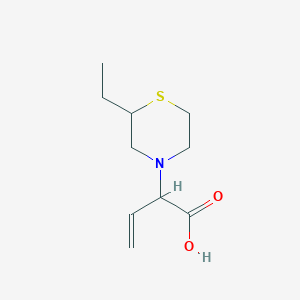
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
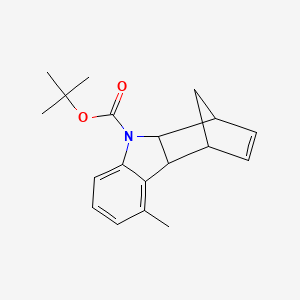
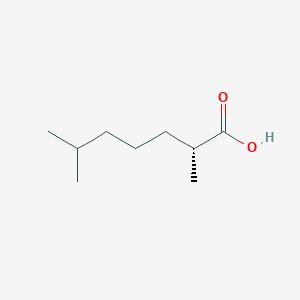
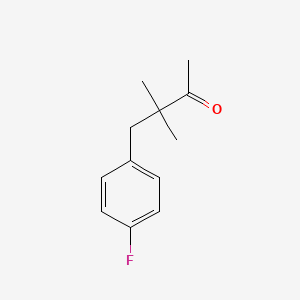
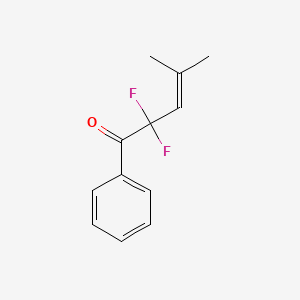
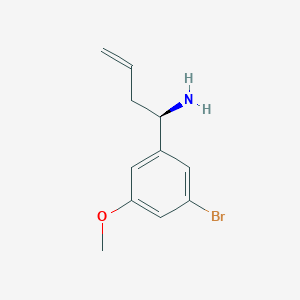
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
